2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide
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Overview
Description
2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a nitrophenyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with N-phenylacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenylacetamide moiety can be oxidized under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-N-[(4-chloro-3-aminophenyl)methyl]-N-phenylacetamide.
Oxidation: Formation of oxidized derivatives of the phenylacetamide moiety.
Scientific Research Applications
2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
- 4-chloro-3-nitrobenzonitrile
- 2-chloro-4-nitrophenol
Uniqueness
2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c16-9-15(20)18(12-4-2-1-3-5-12)10-11-6-7-13(17)14(8-11)19(21)22/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPNORDZXGOFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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